molecular formula C14H24BrN3O3S B1519651 Ethyl 2-amino-4-[(diethylamino)methyl]-5-(methylcarbamoyl)thiophene-3-carboxylate hydrobromide CAS No. 1177292-85-1

Ethyl 2-amino-4-[(diethylamino)methyl]-5-(methylcarbamoyl)thiophene-3-carboxylate hydrobromide

Cat. No. B1519651
CAS RN: 1177292-85-1
M. Wt: 394.33 g/mol
InChI Key: HUUYDYVODLTLDU-UHFFFAOYSA-N
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Description

“Ethyl 2-amino-4-[(diethylamino)methyl]-5-(methylcarbamoyl)thiophene-3-carboxylate hydrobromide” is a chemical compound with the CAS Number: 1177292-85-1 . It has a molecular weight of 394.33 . The IUPAC name for this compound is ethyl 2-amino-4-[(diethylamino)methyl]-5-[(methylamino)carbonyl]-3-thiophenecarboxylate hydrobromide .

Physical and Chemical Properties This compound is a powder that is stored at room temperature . The InChI code for this compound is 1S/C14H23N3O3S.BrH/c1-5-17(6-2)8-9-10(14(19)20-7-3)12(15)21-11(9)13(18)16-4;/h5-8,15H2,1-4H3,(H,16,18);1H .

Scientific Research Applications

Synthetic Approaches and Chemical Properties

The compound has been explored in the context of synthesizing pharmacologically active derivatives and complex chemical structures. For instance, Chapman et al. (1971) detailed the conversion of Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate to various derivatives, demonstrating its utility in producing pharmacologically active compounds Chapman et al., 1971. Similarly, Abaee and Cheraghi (2013) described a four-component Gewald reaction under aqueous conditions to efficiently form 2-amino-3-carboxamide derivatives of thiophene, showcasing the compound's relevance in synthetic organic chemistry Abaee & Cheraghi, 2013.

Biological Applications and Pharmacological Potential

Research by Gütschow et al. (1999) into 2-(diethylamino)thieno1,3ŏxazin-4-ones, derived from similar ethyl 2-aminothiophene-3-carboxylates, identified these compounds as inhibitors of human leukocyte elastase, highlighting a potential therapeutic application Gütschow et al., 1999.

Material Science and Antimicrobial Activity

Altundas et al. (2010) synthesized novel Ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate derivatives, evaluating their antibacterial activity against various pathogenic strains. This research underscores the compound's utility in developing new antimicrobial agents Altundas et al., 2010.

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . Please refer to the MSDS for more detailed safety information .

properties

IUPAC Name

ethyl 2-amino-4-(diethylaminomethyl)-5-(methylcarbamoyl)thiophene-3-carboxylate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3S.BrH/c1-5-17(6-2)8-9-10(14(19)20-7-3)12(15)21-11(9)13(18)16-4;/h5-8,15H2,1-4H3,(H,16,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUYDYVODLTLDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(SC(=C1C(=O)OCC)N)C(=O)NC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-[(diethylamino)methyl]-5-[(methylamino)carbonyl]thiophene-3-carboxylate hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-amino-4-[(diethylamino)methyl]-5-(methylcarbamoyl)thiophene-3-carboxylate hydrobromide
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Ethyl 2-amino-4-[(diethylamino)methyl]-5-(methylcarbamoyl)thiophene-3-carboxylate hydrobromide
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Ethyl 2-amino-4-[(diethylamino)methyl]-5-(methylcarbamoyl)thiophene-3-carboxylate hydrobromide
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Ethyl 2-amino-4-[(diethylamino)methyl]-5-(methylcarbamoyl)thiophene-3-carboxylate hydrobromide
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Ethyl 2-amino-4-[(diethylamino)methyl]-5-(methylcarbamoyl)thiophene-3-carboxylate hydrobromide
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Ethyl 2-amino-4-[(diethylamino)methyl]-5-(methylcarbamoyl)thiophene-3-carboxylate hydrobromide

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